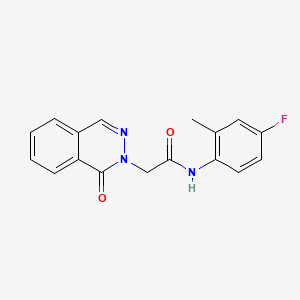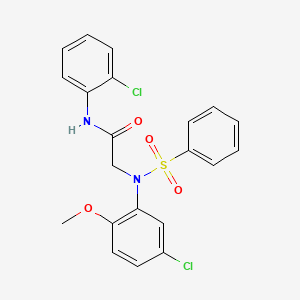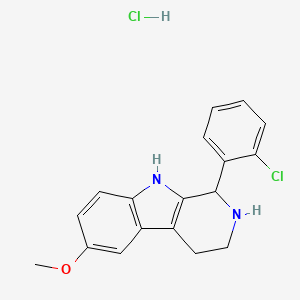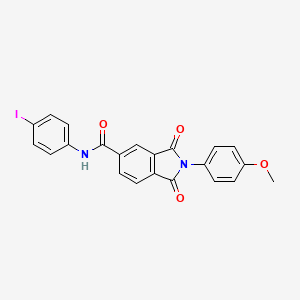
N-(3-nitro-5-phenoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitro-5-phenoxyphenyl)-2-furamide, also known as NPFF, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. NPFF is a neuropeptide that is involved in several physiological processes, including pain modulation, stress response, and regulation of food intake.
Mecanismo De Acción
N-(3-nitro-5-phenoxyphenyl)-2-furamide exerts its effects through the activation of two G protein-coupled receptors, N-(3-nitro-5-phenoxyphenyl)-2-furamide1 and N-(3-nitro-5-phenoxyphenyl)-2-furamide2. Upon binding to these receptors, this compound modulates the activity of several signaling pathways, including the cAMP and calcium signaling pathways. The exact mechanism by which this compound exerts its analgesic, anti-addictive, and anti-obesity effects is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline. Additionally, this compound has been shown to regulate the activity of several neuropeptides, including neuropeptide Y and corticotropin-releasing hormone. This compound has also been found to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-nitro-5-phenoxyphenyl)-2-furamide in lab experiments is its specificity for the N-(3-nitro-5-phenoxyphenyl)-2-furamide1 and N-(3-nitro-5-phenoxyphenyl)-2-furamide2 receptors. This allows researchers to selectively activate or inhibit these receptors, providing a better understanding of the physiological and biochemical effects of this compound. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-nitro-5-phenoxyphenyl)-2-furamide. One area of interest is the potential use of this compound as a therapeutic target for pain management. Additionally, there is growing interest in the potential use of this compound as a target for treating addiction and obesity. Further research is also needed to elucidate the exact mechanism by which this compound exerts its effects and to develop more effective this compound analogs with longer half-lives.
Métodos De Síntesis
The synthesis of N-(3-nitro-5-phenoxyphenyl)-2-furamide involves the condensation of 3-nitro-5-phenoxyaniline and 2-furoic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained through the amidation of the amino group with an appropriate acid chloride.
Aplicaciones Científicas De Investigación
N-(3-nitro-5-phenoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in several areas, including pain management, addiction, and obesity. It has been shown to have analgesic effects in animal models, suggesting its potential use as a painkiller. Additionally, this compound has been found to modulate the reward system in the brain, indicating its potential use in treating addiction. This compound has also been shown to regulate food intake and energy expenditure, making it a potential target for treating obesity.
Propiedades
IUPAC Name |
N-(3-nitro-5-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-17(16-7-4-8-23-16)18-12-9-13(19(21)22)11-15(10-12)24-14-5-2-1-3-6-14/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGURJWJDWTRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)

![N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![2-ethyl-1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6005065.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6005068.png)
![2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6005078.png)

